(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione
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Overview
Description
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione is a compound belonging to the class of piperazine-2,5-diones. Piperazine-2,5-diones are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-2,5-dione derivatives, including (3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione, can be achieved through several methods. One common approach is the Ugi reaction, a multicomponent reaction that allows for the efficient construction of piperazine-2,5-dione cores . This reaction involves the use of α-keto carboxylic acids and is catalyzed by trimethylsilyl trifluoromethane sulfonate (TMSOTf) . The reaction conditions are typically mild, and the process is highly efficient, yielding the desired piperazine-2,5-dione derivatives in high yields .
Industrial Production Methods
Industrial production of piperazine-2,5-dione derivatives often involves similar synthetic routes as those used in laboratory settings. The Ugi reaction, due to its efficiency and high yield, is a preferred method for large-scale production . The use of green catalysts, such as TMSOTf, also makes this method environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine-2,5-dione derivatives include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with cellular processes essential for their proliferation . It also exhibits antibacterial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione: This compound shares a similar piperazine-2,5-dione core but has different substituents, leading to distinct biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds are synthesized via a post-Ugi cascade reaction and exhibit significant anticancer activity.
Uniqueness
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione is unique due to its specific substituents, which confer distinct biological properties.
Properties
CAS No. |
75525-22-3 |
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Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H18N2O4/c1-7(2)5-10-12(18)13(8(3)15)6-11(17)14(10)9(4)16/h7,10H,5-6H2,1-4H3/t10-/m0/s1 |
InChI Key |
RYPSCMACJAEPAC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Canonical SMILES |
CC(C)CC1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Origin of Product |
United States |
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